3,5-Dichloro vs. 3,4-Dichloro Substitution Pattern: Patent-Specific Antifungal Activity Claim
The 3,5-dichlorophenyl substitution pattern is explicitly and exclusively claimed in two foundational Sumitomo patents (US3906102 and US3925554) as the active motif for fungicidal compositions targeting Sclerotinia sclerotiorum and Botrytis cinerea [1] [2]. The patents specify that the 3,5-dichlorophenyl moiety confers 'remarkable anti-fungal activity' and 'unexpectedly high anti-fungal activity' without appreciable toxicity to crop plants, mammals, or fish [1] [2]. The 3,4-dichlorophenyl isomer (CAS 68120-68-3) does not appear in these patent claims, and independent literature confirms that the 2,6-dichlorophenyl analog of the commercial fungicide N-(3,5-dichlorophenyl)succinimide is 'inactive as a fungicide' [3]. While direct head-to-head antifungal EC₅₀ data for the exact heptan-1-one compound are not yet published, the patent literature establishes a class-level precedent that the 3,5-substitution pattern is a structural determinant of antifungal bioactivity that cannot be assumed transferable to 3,4-, 2,4-, or 2,6-dichloro isomers.
| Evidence Dimension | Antifungal activity claim specificity in patent literature (fungal genera targeted) |
|---|---|
| Target Compound Data | 3,5-Dichlorophenyl moiety: claimed active against Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia solani, and 5 additional genera (US3925554) [2] |
| Comparator Or Baseline | 3,4-Dichlorophenyl isomer: not claimed in antifungal composition patents; 2,6-dichlorophenyl analog of N-(3,5-dichlorophenyl)succinimide: reported 'inactive as a fungicide' [3] |
| Quantified Difference | Qualitative: 3,5-substitution required for activity; 2,6-substitution abolishes activity in related succinimide scaffold |
| Conditions | Patent claims (in planta and in vitro antifungal assays); succinimide scaffold comparison from published nephrotoxicity literature |
Why This Matters
For agrochemical or antifungal screening programs, starting with the 3,5-isomer avoids the documented loss of activity observed with alternative dichloro substitution patterns, reducing the risk of false-negative screening results.
- [1] Tottori, N., Kato, T., Asano, Y., Ueda, M., Kirino, O., Ooba, S., Fujinami, A., & Ozaki, T. (1975). Certain 3,5-Dichlorophenyl compound as an antifungal agent. United States Patent US3906102. Sumitomo Chemical Company, Limited. View Source
- [2] Tottori, N., Kato, T., Asano, Y., Ueda, M., Kirino, O., Ooba, S., Fujinami, A., & Ozaki, T. (1975). Certain 3,5-dichlorophenyl compound used as a plant fungicide. United States Patent US3925554. Sumitomo Chemical Company, Limited. View Source
- [3] Rankin, G. O., & Beers, K. W. (1994). Metabolism and Nephrotoxicity of Agricultural Fungicides. Grantome. Notes that 2,6-NDPS (the 2,6-dichlorophenyl analog) is inactive as a fungicide in contrast to the 3,5-isomer. View Source
